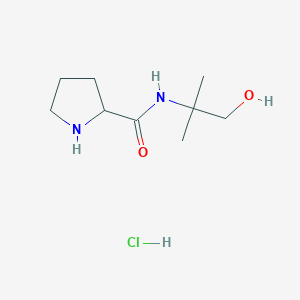
Cyclopropyl(4-fluorophenyl)methanamine
Descripción general
Descripción
Cyclopropyl(4-fluorophenyl)methanamine is a chemical compound with the empirical formula C10H12FN . It is also known by its IUPAC name, (S)-cyclopropyl (4-fluorophenyl)methanamine . This compound is typically in the form of a solid .
Molecular Structure Analysis
The molecular structure of Cyclopropyl(4-fluorophenyl)methanamine consists of a cyclopropyl group (a three-membered carbon ring) attached to a methanamine group, which is in turn attached to a 4-fluorophenyl group (a phenyl group with a fluorine atom at the 4-position) .Physical And Chemical Properties Analysis
Cyclopropyl(4-fluorophenyl)methanamine is a solid at room temperature . Its molecular weight is 201.67 . Unfortunately, specific information about its boiling point, melting point, and density were not available in the sources I found.Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of Cyclopropyl(4-fluorophenyl)methanamine, focusing on six unique fields:
Pharmaceutical Development
Cyclopropyl(4-fluorophenyl)methanamine is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, featuring both a cyclopropyl group and a fluorophenyl group, makes it a versatile building block for designing drugs with improved pharmacokinetic properties. Researchers have explored its use in developing medications for neurological disorders, leveraging its potential to cross the blood-brain barrier effectively .
Neurotransmitter Modulation
This compound has shown promise in modulating neurotransmitter systems, particularly in the context of psychiatric and neurological research. Its structural similarity to certain neurotransmitters allows it to interact with receptors in the brain, making it a candidate for studying the mechanisms of action of various neurotransmitter systems and potentially developing new treatments for conditions like depression and anxiety .
Chemical Biology
In chemical biology, Cyclopropyl(4-fluorophenyl)methanamine is used as a probe to study biological processes at the molecular level. Its ability to form stable complexes with biological macromolecules enables researchers to investigate protein-ligand interactions, enzyme mechanisms, and cellular signaling pathways. This application is crucial for understanding the fundamental aspects of cellular function and disease .
Medicinal Chemistry
Medicinal chemists utilize this compound in the design and synthesis of novel therapeutic agents. Its incorporation into drug candidates can enhance their metabolic stability and bioavailability. The presence of the fluorophenyl group is particularly beneficial in improving the binding affinity of drugs to their target proteins, leading to more effective treatments .
Safety and Hazards
Propiedades
IUPAC Name |
cyclopropyl-(4-fluorophenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10H,1-2,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSWDNXXNCUYLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301276128 | |
| Record name | α-Cyclopropyl-4-fluorobenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301276128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(4-fluorophenyl)methanamine | |
CAS RN |
705-14-6 | |
| Record name | α-Cyclopropyl-4-fluorobenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=705-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Cyclopropyl-4-fluorobenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301276128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Nitro-4-[(2-pyridinylmethyl)amino]benzoic acid](/img/structure/B3023252.png)





![4-[(4-Nitrobenzoyl)amino]benzoic acid](/img/structure/B3023260.png)

![N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B3023265.png)

![2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B3023270.png)
